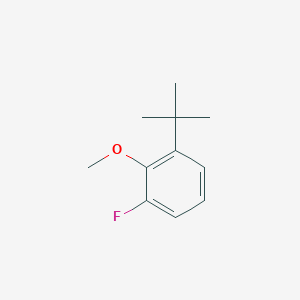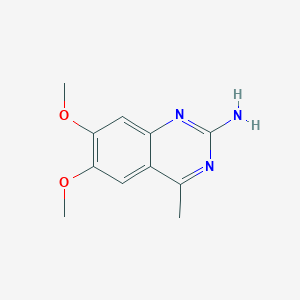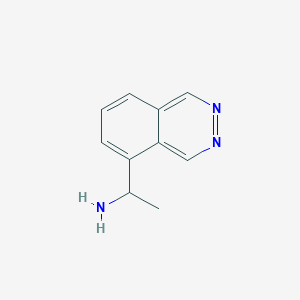
9,10-Anthracenedione, 1-(1,7-dioxa-4,10-diazacyclododec-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,7-Dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione is a complex organic compound that features a unique structure combining an anthracene-9,10-dione moiety with a 1,7-dioxa-4,10-diazacyclododecane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,7-dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 1,7-dioxa-4,10-diazacyclododecane under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability. Key factors in industrial production include the availability of raw materials, cost-effectiveness, and environmental considerations.
化学反応の分析
Types of Reactions
1-(1,7-Dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound. Substitution reactions result in derivatives with different functional groups.
科学的研究の応用
1-(1,7-Dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in material science for developing new materials with specific properties, such as improved conductivity or mechanical strength.
作用機序
The mechanism of action of 1-(1,7-dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione involves its interaction with molecular targets through its unique structure. The compound can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
1,7-Dioxa-4,10-diazacyclododecane: A related compound with similar structural features but without the anthracene-9,10-dione moiety.
Dibenzyl 1,7-dioxa-4,10-diazacyclododecane-4,10-dicarboxylate: Another related compound with different functional groups.
Uniqueness
1-(1,7-Dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione is unique due to its combination of the anthracene-9,10-dione moiety with the 1,7-dioxa-4,10-diazacyclododecane ring. This unique structure imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
特性
CAS番号 |
849064-29-5 |
|---|---|
分子式 |
C22H24N2O4 |
分子量 |
380.4 g/mol |
IUPAC名 |
1-(1,7-dioxa-4,10-diazacyclododec-4-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H24N2O4/c25-21-16-4-1-2-5-17(16)22(26)20-18(21)6-3-7-19(20)24-10-14-27-12-8-23-9-13-28-15-11-24/h1-7,23H,8-15H2 |
InChIキー |
YNNSSHDMFIKWSI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN(CCOCCN1)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-](/img/structure/B13130344.png)

![2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13130365.png)






![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)


